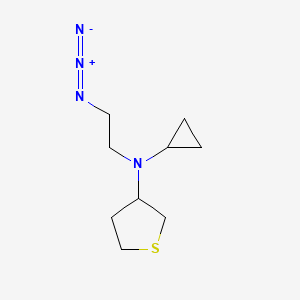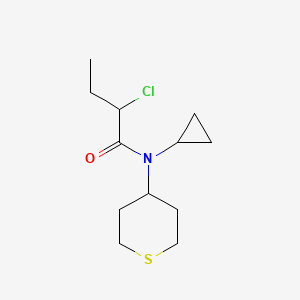
Unii-I0DX1FG55Y
Übersicht
Beschreibung
E-7386 is a novel compound that functions as a selective inhibitor of the interaction between beta-catenin and CREB binding protein. This compound is part of the Wnt/beta-catenin signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and motility. E-7386 has shown significant antitumor activity in various cancer models, making it a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
E-7386 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: E-7386 hat in verschiedenen Krebsmodellen eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
Wirkmechanismus
E-7386 übt seine Wirkung aus, indem es die Interaktion zwischen Beta-Catenin und CREB-bindenden Proteinen selektiv hemmt. Diese Störung des Wnt/Beta-Catenin-Signalwegs führt zu Veränderungen der Genexpression und zellulären Prozesse. E-7386 hat gezeigt, dass es das Tumormikromilieu moduliert, Immunantworten verstärkt und synergistische Antitumoraktivität zeigt, wenn es mit anderen Behandlungen kombiniert wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E-7386 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of E-7386 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Reaktionstypen
E-7386 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: E-7386 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können E-7386 in verschiedene reduzierte Formen umwandeln.
Substitution: E-7386 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit E-7386 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur, Druck und Lösungsmittel, hängen von der gewünschten Reaktion und dem Produkt ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von E-7386 entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen von E-7386 ergeben .
Wirkmechanismus
E-7386 exerts its effects by selectively inhibiting the interaction between beta-catenin and CREB binding protein. This disruption of the Wnt/beta-catenin signaling pathway leads to changes in gene expression and cellular processes. E-7386 has been shown to modulate the tumor microenvironment, enhance immune responses, and exhibit synergistic antitumor activity when combined with other treatments .
Vergleich Mit ähnlichen Verbindungen
E-7386 ist einzigartig in seiner selektiven Hemmung der Interaktion zwischen Beta-Catenin und CREB-bindenden Proteinen. Ähnliche Verbindungen umfassen andere Inhibitoren des Wnt/Beta-Catenin-Signalwegs, wie z. B.:
PRI-724: Ein weiterer Inhibitor der Interaktion von Beta-Catenin und CREB-bindenden Proteinen.
ICG-001: Eine Verbindung, die die Interaktion zwischen Beta-Catenin und CREB-bindenden Proteinen stört.
XAV939: Ein Inhibitor von Tankyrase, der Beta-Catenin stabilisiert und den Wnt-Signalweg beeinflusst.
E-7386 zeichnet sich durch seine orale Aktivität, hohe Potenz und Fähigkeit aus, das Tumormikromilieu zu modulieren, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
(6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48FN9O4/c1-3-15-47-27-37(51)48-34(20-29-13-14-32(50)21-33(29)40)38(52)46(26-36(48)49(47)39(53)41-22-28-9-6-5-7-10-28)23-30-11-8-12-35(42-30)45-24-31(25-45)44-18-16-43(4-2)17-19-44/h3,5-14,21,31,34,36,50H,1,4,15-20,22-27H2,2H3,(H,41,53)/t34-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKNLOBYFTGRG-GIWKVKTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4C[C@H]5N([C@H](C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48FN9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799824-08-0 | |
| Record name | E-7386 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799824080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-7386 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DX1FG55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)
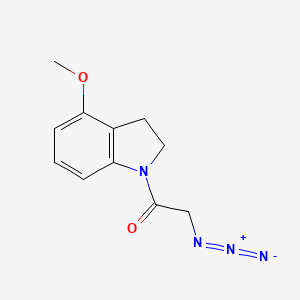

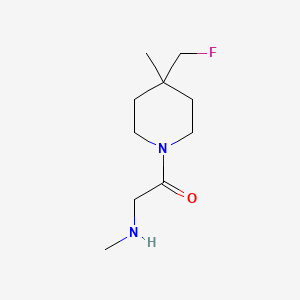
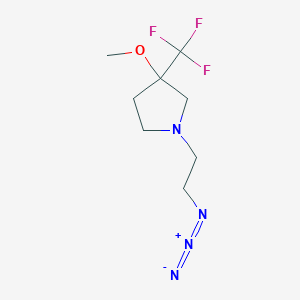
![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)
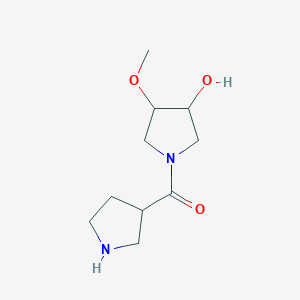
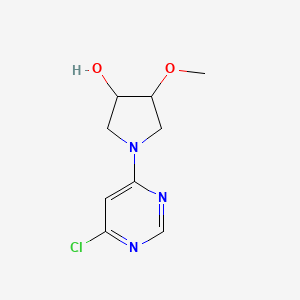


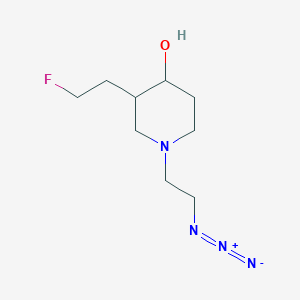
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
